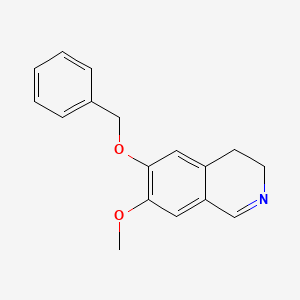
6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline
描述
6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline is a chemical compound with the molecular formula C17H17NO2 and a molecular weight of 267.33 g/mol . It is characterized by the presence of a benzyloxy group at the 6th position and a methoxy group at the 7th position on the isoquinoline ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
The synthesis of 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline typically involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis often begins with commercially available isoquinoline derivatives.
Benzyloxy Group Introduction: The benzyloxy group is introduced at the 6th position using benzyl bromide in the presence of a base such as potassium carbonate.
Methoxy Group Introduction: The methoxy group is introduced at the 7th position using methyl iodide in the presence of a base like sodium hydride.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反应分析
6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can further reduce the dihydro-isoquinoline ring to tetrahydro-isoquinoline using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy and methoxy groups can undergo substitution reactions with nucleophiles under appropriate conditions.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
作用机制
The mechanism of action of 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
相似化合物的比较
6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline can be compared with other similar compounds, such as:
6-Benzyloxy-7-methoxy-isoquinoline: Lacks the dihydro structure, which may affect its reactivity and biological activity.
7-Methoxy-3,4-dihydro-isoquinoline: Lacks the benzyloxy group, which may influence its chemical properties and applications.
6-Benzyloxy-3,4-dihydro-isoquinoline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
7-methoxy-6-phenylmethoxy-3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-19-16-10-15-11-18-8-7-14(15)9-17(16)20-12-13-5-3-2-4-6-13/h2-6,9-11H,7-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRDRQBTZSUXQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCN=CC2=C1)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393547 | |
| Record name | 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68360-22-5 | |
| Record name | 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


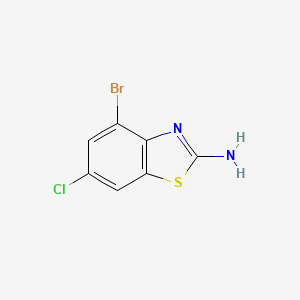
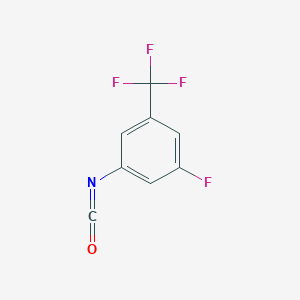
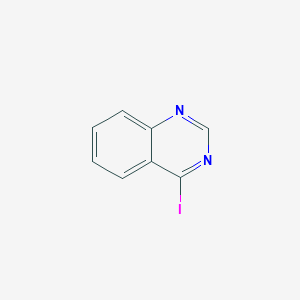

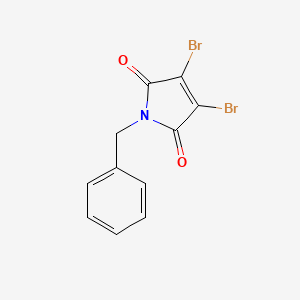
![N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B1335923.png)


![N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B1335929.png)
![3-[(Thien-2-ylcarbonyl)amino]propanoic acid](/img/structure/B1335933.png)
![3-[(4-fluorobenzoyl)amino]propanoic Acid](/img/structure/B1335934.png)
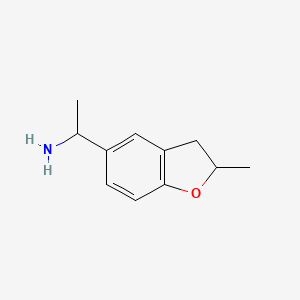

![2-[4-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1335940.png)
